molecular formula C7H9NO2 B1329608 1-Methylpyrrole-2-acetic acid CAS No. 21898-59-9

1-Methylpyrrole-2-acetic acid

Cat. No. B1329608
CAS RN: 21898-59-9
M. Wt: 139.15 g/mol
InChI Key: SYYOUHJJSOLSJD-UHFFFAOYSA-N
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Patent
US04179569

Procedure details

To 194 parts of 1,1'-oxybisethane are added 9.1 parts of lithium aluminum hydride while nitrogen gas is introduced. Then there is added dropwise, during a 2 hours-period, a solution of 14.9 parts of 1-methyl-1H-pyrrole-2-acetic acid in 105 parts of 1,1'-oxybisethane (exothermic reaction). Upon completion, stirring is continued for 8 hours at reflux temperature and for 8 hours at room temperature. The reaction mixture is cooled in an ice-salt bath and decomposed by successive dropwise additions of 9.5 parts of water, 8.5 parts of a sodium hydroxide solution 20% and again 33.3 parts of water. The precipitated product is filtered off and suspended in 1,1'-oxybisethane. The combined 1,1'-oxybisethane phases are dried, filtered and evaporated. The oily residue is purified by column-chromatography over silica gel using a mixture of trichloromethane and methanol (93:7) as eluent. The pure fractions are collected and the eluent is evaporated, yielding 9.5 parts (69%) of 1-methyl-1H-pyrrole-2 -ethanol as a residue.
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
[Compound]
Name
14.9
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Four
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Five
Name
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Six
Name
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Seven

Identifiers

REACTION_CXSMILES
O(CC)CC.[H-].[Al+3].[Li+].[H-].[H-].[H-].[CH3:12][N:13]1[CH:17]=[CH:16][CH:15]=[C:14]1[CH2:18][C:19](O)=[O:20].[OH-].[Na+]>O>[CH3:12][N:13]1[CH:17]=[CH:16][CH:15]=[C:14]1[CH2:18][CH2:19][OH:20] |f:1.2.3.4.5.6,8.9|

Inputs

Step One
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
O(CC)CC
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
[H-].[Al+3].[Li+].[H-].[H-].[H-]
Step Two
Name
14.9
Quantity
0 (± 1) mol
Type
reactant
Smiles
Step Three
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
CN1C(=CC=C1)CC(=O)O
Step Four
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
O(CC)CC
Step Five
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
[OH-].[Na+]
Step Six
Name
Quantity
0 (± 1) mol
Type
solvent
Smiles
O
Step Seven
Name
Quantity
0 (± 1) mol
Type
solvent
Smiles
O

Conditions

Stirring
Type
CUSTOM
Details
Upon completion, stirring
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

ADDITION
Type
ADDITION
Details
is introduced
ADDITION
Type
ADDITION
Details
Then there is added dropwise, during a 2 hours-period
Duration
2 h
TEMPERATURE
Type
TEMPERATURE
Details
at reflux temperature
WAIT
Type
WAIT
Details
for 8 hours at room temperature
Duration
8 h
TEMPERATURE
Type
TEMPERATURE
Details
The reaction mixture is cooled in an ice-salt bath
FILTRATION
Type
FILTRATION
Details
The precipitated product is filtered off
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
The combined 1,1'-oxybisethane phases are dried
FILTRATION
Type
FILTRATION
Details
filtered
CUSTOM
Type
CUSTOM
Details
evaporated
CUSTOM
Type
CUSTOM
Details
The oily residue is purified by column-chromatography over silica gel using
ADDITION
Type
ADDITION
Details
a mixture of trichloromethane and methanol (93:7) as eluent
CUSTOM
Type
CUSTOM
Details
The pure fractions are collected
CUSTOM
Type
CUSTOM
Details
the eluent is evaporated

Outcomes

Product
Details
Reaction Time
8 h
Name
Type
product
Smiles
CN1C(=CC=C1)CCO
Measurements
Type Value Analysis
YIELD: PERCENTYIELD 69%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.